(R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
Overview
Description
®-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide is a chiral sulfinamide compound that has garnered interest in various fields of chemistry and biology. Its unique structure, featuring an oxetane ring and a sulfinamide group, makes it a valuable intermediate in asymmetric synthesis and other chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ®-2-methylpropane-2-sulfinamide and oxetane derivatives.
Formation of the Oxetane Ring: The oxetane ring can be introduced through cyclization reactions involving appropriate precursors.
Sulfinamide Formation: The sulfinamide group is introduced via sulfinylation reactions, often using reagents like sulfinyl chlorides or sulfinyl amides.
Reaction Conditions: These reactions are typically carried out under controlled temperature and pressure conditions, with the use of catalysts or specific solvents to enhance the yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of ®-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions, purification techniques, and waste management are crucial for industrial production.
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines or other reduced forms.
Substitution: The oxetane ring and sulfinamide group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or organometallic compounds can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
®-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide has several scientific research applications:
Asymmetric Synthesis: It is used as a chiral auxiliary or ligand in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Medicinal Chemistry: The compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Biological Studies: It is employed in studies investigating enzyme mechanisms, protein-ligand interactions, and other biochemical processes.
Industrial Chemistry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of ®-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide involves its interaction with molecular targets such as enzymes or receptors. The oxetane ring and sulfinamide group can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide: The enantiomer of the compound, differing in its chiral configuration.
N-(Oxetan-3-ylidene)propane-2-sulfinamide: A similar compound lacking the methyl group at the 2-position.
2-Methyl-N-(oxetan-3-ylidene)ethane-2-sulfinamide: A compound with a different alkyl chain length.
Uniqueness
®-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide is unique due to its specific chiral configuration and the presence of both an oxetane ring and a sulfinamide group. These structural features contribute to its distinct reactivity and applications in asymmetric synthesis and medicinal chemistry.
Properties
IUPAC Name |
(R)-2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-7(2,3)11(9)8-6-4-10-5-6/h4-5H2,1-3H3/t11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUZMNXQGKBLHN-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=C1COC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N=C1COC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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